molecular formula C33H39N5O4 B11464973 Butyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate

Butyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate

Cat. No.: B11464973
M. Wt: 569.7 g/mol
InChI Key: WYAVHENVMNSABE-UHFFFAOYSA-N
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Description

Butyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:

    Formation of the imidazo[1,2-G]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the heptylphenyl group: This is achieved through a substitution reaction, where the heptylphenyl group is introduced to the core structure.

    Attachment of the butyl benzoate moiety: The final step involves esterification to attach the butyl benzoate group to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Butyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C33H39N5O4

Molecular Weight

569.7 g/mol

IUPAC Name

butyl 4-[7-(4-heptylphenyl)-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C33H39N5O4/c1-5-7-9-10-11-12-23-13-15-24(16-14-23)27-22-37-28-29(35(3)33(41)36(4)30(28)39)34-32(37)38(27)26-19-17-25(18-20-26)31(40)42-21-8-6-2/h13-20,22H,5-12,21H2,1-4H3

InChI Key

WYAVHENVMNSABE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)C(=O)OCCCC)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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